2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Overview
Description
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a chemical compound that serves as a common unit in the synthesis of various azo dyes. It is characterized by the presence of an amino group, a chloro substituent, a formyl group, and a carbonitrile moiety on a thiophene ring. This compound is of interest due to its role in the formation of donor-π-acceptor heterocyclic azo dyes, which exhibit solvatochromism and are used for their colorant properties .
Synthesis Analysis
The synthesis of 2-amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives is typically achieved through traditional diazotization-coupling strategies. This method involves the reaction of the thiophene compound with different aniline-based couplers to produce a variety of azo dyes . Additionally, the compound can be involved in reactions with heterocumulenes, leading to the formation of various pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of 2-amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives has been elucidated through X-ray single-crystal structure analysis. This analysis provides insights into the arrangement of atoms within the molecule and the spatial configuration of its substituents, which is crucial for understanding its reactivity and interaction with other molecules .
Chemical Reactions Analysis
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a versatile intermediate in the synthesis of azo dyes. The compound undergoes diazotization followed by coupling with aniline derivatives to form azo dyes. These dyes exhibit solvatochromism, which is the ability to change color depending on the solvent used, indicating a potential for applications in sensing and display technologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives, such as solubility, stability, and reactivity, are influenced by the presence of various functional groups. The formyl group, in particular, can participate in further chemical reactions, contributing to the compound's utility in synthesizing more complex molecules. The compound's properties are also affected by its molecular structure, as revealed by crystallographic studies .
Scientific Research Applications
Azo Dye Synthesis
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile serves as a precursor in synthesizing various azo dyes. These dyes, formed through diazotization-coupling strategies, exhibit solvatochromism, a property where their color changes depending on the solvent. They are compared to other dyes in terms of UV–Vis spectral properties, including absorption wavelength and molar extinction coefficient, and their structures are analyzed using X-ray crystallography (Geng et al., 2015).
Antitumor Agent Development
The compound has been a core structure in synthesizing derivatives with potential antitumor properties. These derivatives, generated through the Gewald methodology, have shown efficacy against various human tumor cell lines, such as hepatocellular carcinoma and breast cancer. Their molecular structures are defined through spectral analyses, and molecular modeling studies further elucidate their reactive sites (Khalifa & Algothami, 2020).
Optical and Photovoltaic Properties
Studies on the optical and photovoltaic properties of derivatives of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, especially in thin-film form, have been conducted. The research focuses on the absorption parameters, the type of electron transition, and the evaluation of dispersion parameters. The findings have implications in developing materials for photodiodes and solar cells (Zeyada et al., 2016).
Novel Material Synthesis
The compound is involved in reactions with heterocumulenes, leading to the formation of structurally diverse and potentially useful materials. These reactions are studied through NMR spectroscopy to determine the compounds' structures and potential applications (Gewald et al., 1991).
Stereoselective Synthesis
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile has been utilized in the stereoselective synthesis of certain thiophene derivatives. The method involves base-catalyzed reactions and has been studied using X-ray diffraction analysis to understand the stereochemistry involved (Dotsenko et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-chloro-5-formylthiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZSUYSWKGAOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(S1)N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372180 | |
Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |
CAS RN |
104366-23-6 | |
Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104366-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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